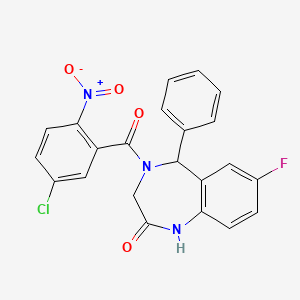

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Description

The compound 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core modified with distinct substituents:

- 4-position: A 5-chloro-2-nitrobenzoyl group, introducing electron-withdrawing nitro and chloro moieties.

- 5-position: A phenyl group, contributing steric bulk and aromatic interactions.

Benzodiazepines are classically associated with central nervous system (CNS) modulation, but substituent variations can drastically alter receptor affinity, selectivity, and pharmacokinetics .

Properties

IUPAC Name |

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O4/c23-14-6-9-19(27(30)31)17(10-14)22(29)26-12-20(28)25-18-8-7-15(24)11-16(18)21(26)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKDWNGJPPWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its complex structure and potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of the compound is C22H15ClFN3O4, with a molecular weight of approximately 439.83 g/mol. The compound features a nitro group and halogen substitutions that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClFN3O4 |

| Molecular Weight | 439.83 g/mol |

| Purity | Typically ≥ 95% |

The primary mechanism of action for benzodiazepines involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Binding to these receptors enhances the inhibitory effects of GABA, leading to increased sedation and anxiolytic effects. The specific interactions of this compound with GABA receptors are still under investigation and may vary based on its structural modifications.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Anxiolytic Activity : Similar to other benzodiazepines, it may reduce anxiety levels in animal models.

- Sedative Effects : The compound has shown potential sedative properties in preclinical trials.

- Anticonvulsant Properties : Its ability to modulate GABAergic activity suggests possible anticonvulsant effects.

Case Studies

A study evaluated various derivatives of benzodiazepines for their pharmacological profiles. Although specific data on this compound was limited, related compounds demonstrated varying degrees of efficacy and toxicity. For instance, some derivatives exhibited high toxicity with minimal therapeutic effects on motor coordination .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the biological activity of benzodiazepine derivatives:

- Nitro Group Influence : The presence of the nitro group may enhance lipophilicity and receptor binding affinity.

- Halogen Substitutions : Fluorine and chlorine substitutions can significantly alter pharmacokinetic properties and receptor selectivity.

Toxicological Profile

While detailed toxicological data specific to this compound are scarce, studies on related benzodiazepines indicate potential risks such as:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue identified in the provided evidence is Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one), a benzodiazepine with documented analytical data .

Table 1: Structural and Analytical Comparison

Key Differences and Implications :

Substituent Position and Type: 5-position: The target compound features a phenyl group, whereas Methylclonazepam has a 2-chlorophenyl group. The absence of chlorine in the target’s 5-position may reduce halogen bonding interactions with receptors. 7-position: Fluorine (target) vs. nitro (Methylclonazepam). Fluorine’s smaller size and electronegativity could enhance blood-brain barrier penetration compared to the bulkier nitro group.

Broader Context: Heterocyclic Compounds

highlights 1,2,4-triazole derivatives (e.g., morpholine-containing triazolones) with antioxidant properties . While structurally distinct from benzodiazepines, these compounds share heterocyclic frameworks and substituent-driven bioactivity. Key contrasts include:

- Core Heterocycle : Triazoles (three nitrogen atoms) vs. benzodiazepines (two nitrogen atoms).

- Biological Activity : Triazoles in exhibit antioxidant effects, whereas benzodiazepines are typically CNS modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.